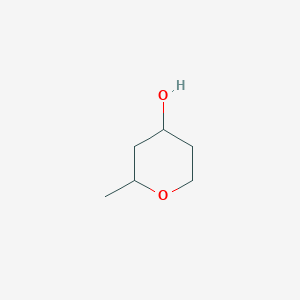

2-Methyl-tetrahydro-pyran-4-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-tetrahydro-pyran-4-OL is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

2-Methyl-tetrahydro-pyran-4-OL serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions. For instance, it can be oxidized to yield ketones or carboxylic acids and reduced to produce alcohols or alkanes.

Substitution Reactions

The compound also participates in substitution reactions, forming various substituted tetrahydropyran derivatives. This property is essential for developing new chemical entities in pharmaceuticals and agrochemicals.

Biological Applications

Building Block for Bioactive Compounds

In biological research, this compound is utilized as a building block for synthesizing biologically active compounds. Its derivatives have shown potential as ligands for specific receptors or enzymes, modulating their activity and contributing to drug development.

Pharmaceutical Development

The compound's involvement in pharmaceutical development is noteworthy. It has been studied for its therapeutic effects in various conditions, including its potential use in anti-cancer therapies and as an anti-inflammatory agent. Research indicates that compounds derived from this compound exhibit promising biological activities, warranting further investigation.

Industrial Applications

Fragrance Industry

this compound is valued in the fragrance industry due to its pleasant odor and stability. It is used in the formulation of perfumes and scented products, enhancing the olfactory profile of various compositions. The compound can freshen top notes in aromatic-herbaceous colognes and enrich fruity fragrances with a novel twist .

Cosmetic Products

The compound's olfactory properties make it suitable for use in cosmetic formulations, including soaps, shampoos, and body care products. Its ability to blend well with other fragrance components enhances the overall sensory experience of these products .

Case Studies

Case Study 1: Synthesis of Bioactive Molecules

A study demonstrated the synthesis of bioactive molecules using this compound as a starting material. Researchers successfully created a series of derivatives that exhibited significant anti-cancer activity in vitro. The findings highlighted the compound's potential as a scaffold for developing new therapeutics.

Case Study 2: Fragrance Formulation

In another case study focused on fragrance formulation, this compound was incorporated into a woody scent composition. The study found that it not only enhanced the fragrance's complexity but also improved its longevity on the skin. This application underscores its importance in creating high-quality perfumery products .

Análisis De Reacciones Químicas

Hydrogenation and Catalytic Reduction

The compound undergoes hydrogenation under nitrogen atmosphere with catalysts such as platinum oxide or palladium on carbon. This reaction typically reduces the pyran ring’s double bonds (if present) or modifies substituents. For example, hydrogenation of related tetrahydropyran derivatives produces saturated cyclic ethers, which are valuable in fragrance and pharmaceutical synthesis.

Acid-Catalyzed Rearrangements

2-Methyl-tetrahydro-pyran-4-OL participates in acid-mediated transformations:

-

Synthesis from 3-Buten-1-ol and Paraldehyde : Treatment with 20% H₂SO₄ at 80–85°C for 48 hours yields the compound via cyclization and acetal formation .

-

Esterification : Reacts with carboxylic acids (e.g., acetic anhydride) to form esters, leveraging the hydroxyl group’s nucleophilicity .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄ (20%), 85°C, 48 h | Cyclized pyran derivative | 7.5 g | |

| Acetic anhydride, catalytic H₂SO₄ | 4-Acetoxy derivative | N/A |

Oxidation Reactions

The hydroxyl group is susceptible to oxidation. Using agents like CrO₃ or PCC, this compound converts to 2-methyltetrahydropyran-4-one (ketone derivative) . This ketone serves as a precursor for further functionalization in API synthesis .

Radical-Mediated Degradation

Under free-radical conditions (e.g., tributyltin hydride), the compound undergoes C–O bond cleavage. The proposed mechanism involves:

-

Hydrogen abstraction from the C2 position by radicals.

-

Formation of peroxides upon oxygen trapping.

-

Subsequent bond scission to yield aldehydes (e.g., isopentanol) .

Key Stability Notes :

-

Degradation is minimized in the presence of radical scavengers like BHT .

-

Less prone to radical degradation compared to 2-MeTHF or THF .

Organocatalytic Reactions

In domino Michael–hemiacetalization reactions, the compound can act as a hemiacetal intermediate. For example, organocatalysts (e.g., thioureas) facilitate its formation from α-hydroxymethyl nitroalkenes, followed by dehydration to dihydropyrans .

| Catalyst | Solvent | Product Selectivity | Reference |

|---|---|---|---|

| Thiourea A | Toluene | 80% cis-isomer | |

| PTSA | Toluene | 90% conversion |

Compatibility with Organometallic Reagents

The compound demonstrates stability in Grignard and Wittig reactions when used as a solvent or reagent . For example:

-

Grignard Addition : Reacts with alkylmagnesium halides to form substituted tetrahydropyrans.

-

Olefin Metathesis : Compatible with Ru-based catalysts (e.g., Ru3d ) in 4-MeTHP solvent, enabling high-yield synthesis of cyclic olefins .

Incompatibilities

-

Strong Lewis Acids : Reacts violently with BBr₃, leading to C–O bond cleavage and formation of brominated byproducts .

-

High-Temperature Radical Conditions : Prolonged exposure to radicals (e.g., in polymerization) degrades the pyran ring .

Thermochemical Data

The reaction enthalpy (ΔᵣH°) for isomerization of this compound to 6-hydroxy-2-hexanone is approximately 3 kJ/mol in dioxane solvent .

Propiedades

IUPAC Name |

2-methyloxan-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5-4-6(7)2-3-8-5/h5-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPKAPJNEIKPGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.